Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family Piperidines are a class of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis due to their versatile chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl bromide in the presence of a base such as lithium diisopropylamide (LDA) or butyllithium (BuLi). The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are often employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate is not well-documented. like other piperidine derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
- Tert-butyl 4-oxopiperidine-1-carboxylate
- 1-Boc-3-piperidone
Uniqueness
Tert-butyl 2-allyl-3-oxopiperidine-1-carboxylate is unique due to the presence of both an allyl group and a carbonyl group within the piperidine ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 3-oxo-2-prop-2-enylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFULSUGEXZQPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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